molecular formula C39H78O B3050008 20-Nonatriacontanone CAS No. 22986-70-5

20-Nonatriacontanone

Cat. No.: B3050008
CAS No.: 22986-70-5
M. Wt: 563 g/mol
InChI Key: QBPTYPWUCYWIRI-UHFFFAOYSA-N
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Description

20-Nonatriacontanone is a long-chain ketone with the molecular formula C39H78O. It is a symmetrical ketone, meaning it has a central carbonyl group flanked by two long hydrocarbon chains. This compound is notable for its high molecular weight of 563.04 g/mol and its relatively high melting point of 91.2-91.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

20-Nonatriacontanone can be synthesized through a ketene dimerization reaction. This involves the reaction of ketene with long-chain alkanes under controlled conditions to form the desired ketone . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

20-Nonatriacontanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields long-chain alcohols.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Long-chain carboxylic acids.

    Reduction: Long-chain alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the reagents used.

Scientific Research Applications

20-Nonatriacontanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 20-Nonatriacontanone exerts its effects depends on the specific application. In chemical reactions, the central carbonyl group acts as a reactive site for nucleophilic attack, facilitating various transformations. In biological systems, the long hydrocarbon chains may interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 15-Nonacosanone
  • 16-Hentriacontanone
  • 18-Octatriacontanone

Comparison

20-Nonatriacontanone is unique among long-chain ketones due to its specific chain length and the position of the carbonyl group. This gives it distinct physical and chemical properties, such as a higher melting point and different reactivity compared to shorter or longer chain ketones .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important subject of study in various fields, from chemistry to biology and beyond.

Properties

IUPAC Name

nonatriacontan-20-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H78O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(40)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPTYPWUCYWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H78O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627273
Record name Nonatriacontan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22986-70-5
Record name Nonatriacontan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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